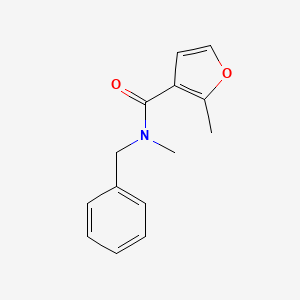![molecular formula C13H17NO3 B7500928 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MDMA, which is a popular recreational drug. However,
Mécanisme D'action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide involves the release of neurotransmitters in the brain. MDMA increases the release of serotonin, dopamine, and norepinephrine, which leads to an increase in mood, energy, and sociability. However, the exact mechanism of how MDMA produces these effects is still not fully understood.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide has several biochemical and physiological effects. The release of serotonin, dopamine, and norepinephrine leads to an increase in heart rate, blood pressure, and body temperature. It also leads to a decrease in appetite and an increase in alertness and energy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide in lab experiments are its ability to increase the release of neurotransmitters in the brain, which can be useful in studying their effects on behavior and cognition. However, the limitations of using MDMA in lab experiments are its potential for abuse and its neurotoxic effects.
Orientations Futures
There are several future directions for the use of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide in scientific research. One direction is to study its potential therapeutic effects for conditions such as PTSD and depression. Another direction is to study its long-term effects on the brain and behavior. Additionally, further research is needed to fully understand the mechanism of action of MDMA and how it produces its effects.
Conclusion:
In conclusion, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide has several scientific research applications, particularly in neuroscience research. Its ability to increase the release of neurotransmitters in the brain makes it a useful tool for studying their effects on behavior and cognition. However, its potential for abuse and neurotoxic effects must be carefully considered when using it in lab experiments. Further research is needed to fully understand the mechanism of action of MDMA and its potential therapeutic effects.
Méthodes De Synthèse
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide is a complex process that involves several steps. The starting material for the synthesis is safrole, which is a natural product derived from the sassafras tree. The safrole is converted to isosafrole, which is then converted to MDP2P. MDP2P is then reduced to MDMA using a reducing agent such as aluminum amalgam.
Applications De Recherche Scientifique
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide has been used in scientific research for a variety of purposes. One of the most common applications is in neuroscience research. MDMA has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition.
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-13(15)14-9(2)10-4-5-11-12(8-10)17-7-6-16-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVIPHRKFGSEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)

![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)


![2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B7500924.png)
![4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)

![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)